1-(difluoromethyl)-3-methyl-N-pentylpyrazol-4-amine;hydrochloride
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Overview
Description
1-(Difluoromethyl)-3-methyl-N-pentylpyrazol-4-amine;hydrochloride is a compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, which imparts unique chemical properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
The synthesis of 1-(difluoromethyl)-3-methyl-N-pentylpyrazol-4-amine;hydrochloride involves several steps. One common method includes the difluoromethylation of a pyrazole derivative. The process typically involves the use of difluoromethylation reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent, with temperature control being crucial to ensure high yield and purity . Industrial production methods may involve large-scale batch reactions with stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
1-(Difluoromethyl)-3-methyl-N-pentylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the difluoromethyl group, using reagents like sodium azide or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Biology: Its unique chemical properties make it useful in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-methyl-N-pentylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, altering their activity. This interaction can inhibit or activate specific pathways, depending on the target . The compound’s ability to modulate biological activity makes it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
1-(Difluoromethyl)-3-methyl-N-pentylpyrazol-4-amine;hydrochloride is unique due to its difluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Used in agrochemicals.
Difluoromethylated pyridines: Common in medicinal chemistry. These compounds share the difluoromethyl group but differ in their overall structure and specific applications.
Properties
Molecular Formula |
C10H18ClF2N3 |
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Molecular Weight |
253.72 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-methyl-N-pentylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H17F2N3.ClH/c1-3-4-5-6-13-9-7-15(10(11)12)14-8(9)2;/h7,10,13H,3-6H2,1-2H3;1H |
InChI Key |
SDUOJJJBKOQECZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CN(N=C1C)C(F)F.Cl |
Origin of Product |
United States |
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